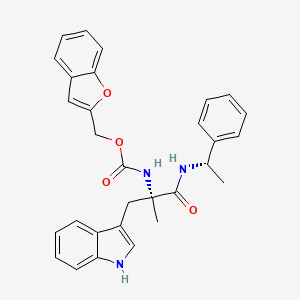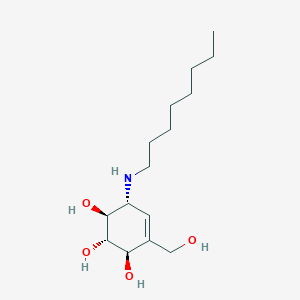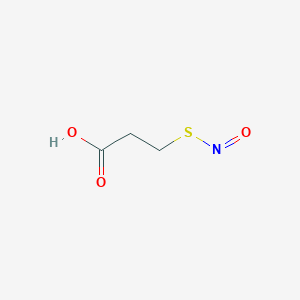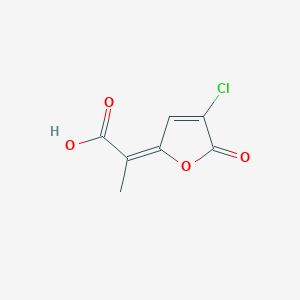
2-Chloro-5-methyl-cis-dienelactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-methyl-cis-dienelactone belongs to the class of organic compounds known as butenolides. These are dihydrofurans with a carbonyl group at the C2 carbon atom. 2-Chloro-5-methyl-cis-dienelactone is slightly soluble (in water) and a moderately acidic compound (based on its pKa).
2-Chloro-5-methyl-cis-dienelactone is a butenolide.
Aplicaciones Científicas De Investigación
Microbial Degradation of Chloroaromatic Compounds :
- Vollmer et al. (1995) discovered that 2-Chloro-cis,cis-muconate, a product of ortho-cleavage of 3-chlorocatechol, is converted by certain enzyme preparations into trans-dienelactone, which includes compounds like 2-Chloro-5-methyl-cis-dienelactone (Vollmer & Schlömann, 1995).
- Prucha et al. (1996) studied the metabolism of chlorosubstituted muconolactones, revealing the stereochemistry of these compounds and their transformation by specific enzymes into various dienelactones, including 3-methyl-cis-dienelactone (Prucha, Wray, & Pieper, 1996).
Enzymatic Conversion and Analysis :
- Vollmer et al. (1994) studied the conversion of 2-chloro-cis,cis-muconate by muconate cycloisomerase, identifying the formation of chloromuconolactones, including 2-Chloro-5-methyl-cis-dienelactone, at physiological pH (Vollmer, Fischer, Knackmuss, & Schlömann, 1994).
- Kaulmann et al. (2001) provided insights into the mechanism of chloride elimination from chloro-cis,cis-muconate, which includes the formation of cis-dienelactone and its derivatives (Kaulmann, Kaschabek, & Schlömann, 2001).
Role in the Degradation of Dichlorotoluenes :
- Pollmann et al. (2002) discovered that Ralstonia sp. strain PS12, capable of degrading dichlorotoluenes, forms central intermediates that include dichloromethylcatechols. These are then channeled into a pathway involving the formation of various dienelactones, indicating the role of compounds like 2-Chloro-5-methyl-cis-dienelactone in this process (Pollmann, Kaschabek, Wray, Reineke, & Pieper, 2002).
Nuclear Magnetic Resonance Analysis in Degradation Studies :
- Pieper et al. (2002) used 1H nuclear magnetic resonance to study the enzymatic transformation of cis-dienelactone, an intermediate in the degradation of chloroaromatics. This research provides valuable insights into the reaction products and their structures, including those related to 2-Chloro-5-methyl-cis-dienelactone (Pieper, Pollmann, Nikodem, González, & Wray, 2002).
Propiedades
Nombre del producto |
2-Chloro-5-methyl-cis-dienelactone |
|---|---|
Fórmula molecular |
C7H5ClO4 |
Peso molecular |
188.56 g/mol |
Nombre IUPAC |
(2E)-2-(4-chloro-5-oxofuran-2-ylidene)propanoic acid |
InChI |
InChI=1S/C7H5ClO4/c1-3(6(9)10)5-2-4(8)7(11)12-5/h2H,1H3,(H,9,10)/b5-3+ |
Clave InChI |
KPWMDCDICLSMLX-HWKANZROSA-N |
SMILES isomérico |
C/C(=C\1/C=C(C(=O)O1)Cl)/C(=O)O |
SMILES canónico |
CC(=C1C=C(C(=O)O1)Cl)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



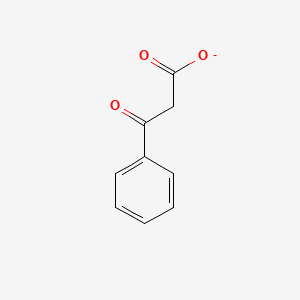
![TG(16:1(9Z)/18:0/20:1(11Z))[iso6]](/img/structure/B1241231.png)
![TG(16:1(9Z)/16:1(9Z)/20:1(11Z))[iso3]](/img/structure/B1241232.png)
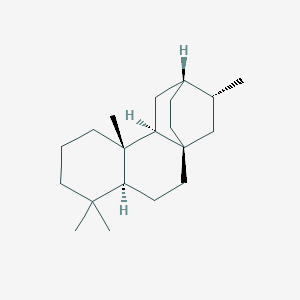
![N-(4-{4-Amino-1-[4-(4-Methylpiperazin-1-Yl)-Trans-Cyclohexyl]-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl}-2-Methoxyphenyl)-1-Methyl-1h-Indole-2-Carboxamide](/img/structure/B1241234.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B1241242.png)

![1-[5-(4-Chlorobenzoyl)-1,2,4-trimethyl-1H-pyrrol-3-yl]-2-piperidinoethanone](/img/structure/B1241245.png)

